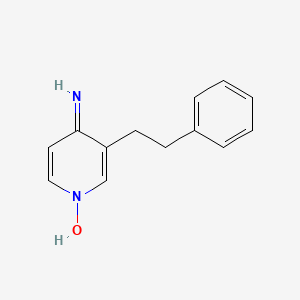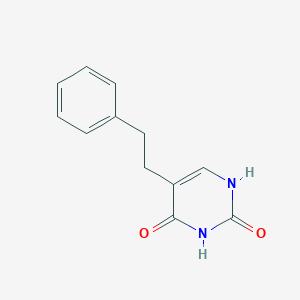
lead(2+);oxomolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+);oxomolybdenum is a compound that combines lead ions with oxomolybdenum species. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and environmental chemistry. The combination of lead and molybdenum in this compound results in a material with distinct characteristics that can be leveraged for specific industrial and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lead(2+);oxomolybdenum typically involves the reaction of lead salts with molybdenum oxides or molybdates under controlled conditions. One common method is the hydrothermal synthesis, where lead nitrate and ammonium molybdate are reacted in an aqueous solution at elevated temperatures and pressures. This method allows for the formation of crystalline this compound compounds with high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrothermal methods but on a larger scale. Additionally, solid-state reactions between lead oxide and molybdenum trioxide at high temperatures can also be employed. These methods ensure the efficient production of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Lead(2+);oxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Lead ions in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reactions with other metal salts in aqueous or non-aqueous solutions can lead to substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum(VI) oxides, while reduction can produce molybdenum(IV) species .
Aplicaciones Científicas De Investigación
Lead(2+);oxomolybdenum has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which lead(2+);oxomolybdenum exerts its effects is complex and involves multiple pathways:
Catalytic Activity: The compound acts as a catalyst by facilitating electron transfer processes, which are crucial in oxidation-reduction reactions.
Molecular Targets: In biological systems, it can interact with enzymes and proteins, influencing their activity and function.
Pathways Involved: The compound’s action involves redox cycling and the generation of reactive oxygen species, which can have various biochemical effects.
Comparación Con Compuestos Similares
Molybdenum Trioxide (MoO3): A common molybdenum compound with similar oxidation properties.
Lead Molybdate (PbMoO4): Another lead-molybdenum compound with distinct structural and chemical properties.
Uniqueness: Lead(2+);oxomolybdenum is unique due to its specific combination of lead and molybdenum, which imparts unique catalytic and material properties not found in other similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .
Propiedades
Número CAS |
12610-16-1 |
|---|---|
Fórmula molecular |
MoOPb+2 |
Peso molecular |
319 g/mol |
Nombre IUPAC |
lead(2+);oxomolybdenum |
InChI |
InChI=1S/Mo.O.Pb/q;;+2 |
Clave InChI |
OJSHXXLRHKYDCC-UHFFFAOYSA-N |
SMILES canónico |
O=[Mo].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



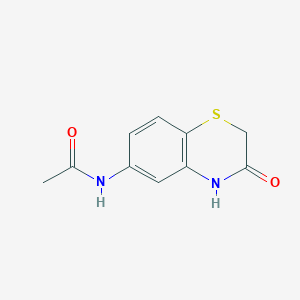
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

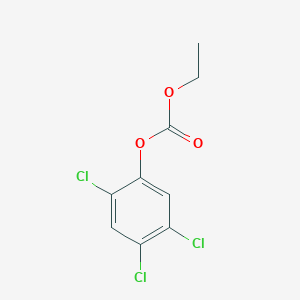

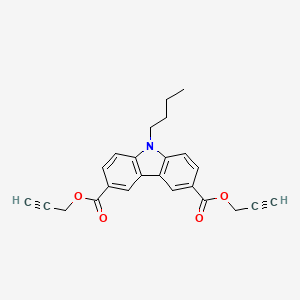
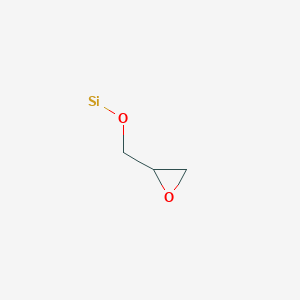

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
